

## Lartesertib (M4076): A Technical Guide to its Pharmacological Properties

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Compound of Interest		
Compound Name:	(Rac)-Lartesertib	
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#### Introduction

Lartesertib, also known as M4076, is a potent and highly selective, orally bioavailable small-molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a critical apical kinase in the DNA Damage Response (DDR) pathway, primarily activated by DNA double-strand breaks (DSBs). By inhibiting ATM, Lartesertib disrupts DNA damage repair mechanisms in cancer cells, leading to apoptosis and enhancing the efficacy of DNA-damaging agents such as radiotherapy and certain chemotherapies. This document provides a comprehensive overview of the pharmacological properties of Lartesertib, summarizing key preclinical and clinical findings, and detailing relevant experimental methodologies.

## **Mechanism of Action**

Lartesertib is an ATP-competitive inhibitor that binds to the hinge region of the ATM kinase active site. This action suppresses the catalytic activity of ATM with sub-nanomolar potency. The inhibition of ATM prevents the downstream phosphorylation of key substrates, including checkpoint kinase 2 (CHK2) and p53, thereby abrogating cell cycle checkpoints and hindering the repair of DSBs through homologous recombination. This disruption of the DDR pathway can induce synthetic lethality in tumor cells with specific genetic backgrounds and can sensitize cancer cells to the effects of ionizing radiation and other DSB-inducing agents. Preclinical studies have demonstrated that Lartesertib shows remarkable selectivity for ATM, with no significant inhibition of 583 other kinases at a concentration of 100 nM.



### **Signaling Pathway of Lartesertib**

## Mechanism of Action of Lartesertib **DNA Damage Induction** Ionizing Radiation / Chemotherapy Cellular Response **DNA Double-Strand** Lartesertib (M4076) Breaks (DSBs) inhibits activates **ATM Kinase** phosphorylates Downstream Effectors (e.g., CHK2, p53) promotes Cell Cycle Arrest allows time for **DNA** Repair prevents Apoptosis / Cell Death

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Caption: Lartesertib inhibits ATM kinase, preventing the downstream signaling that leads to cell cycle arrest and DNA repair, thereby promoting cancer cell death.

# Preclinical Pharmacology In Vitro Studies

Lartesertib has demonstrated potent inhibition of ATM kinase activity in biochemical assays. In various cancer cell lines, it effectively suppresses the repair of DSBs and inhibits clonogenic cell growth. A key finding from preclinical studies is the synergistic effect of Lartesertib with other anticancer agents. Combination screening with 79 different anticancer drugs revealed strong synergy with PARP inhibitors (such as olaparib, niraparib, rucaparib, and talazoparib) and topoisomerase I inhibitors (irinotecan and topotecan). Furthermore, in vitro studies on murine colon cancer cells (MC-38) showed that the combination of Lartesertib with the ATR inhibitor Tuvusertib leads to cell death, activation of the cGAS-STING signaling pathway, upregulation of PD-L1, and the release of inflammatory cytokines.

#### In Vivo Studies

In animal models, Lartesertib has shown significant antitumor activity, particularly in combination with radiotherapy. In a FaDu human squamous cell carcinoma of the head and neck xenograft model, Lartesertib demonstrated a dose-dependent enhancement of the antitumor effects of radiation. The combination of Lartesertib with the ATR inhibitor gartisertib resulted in complete tumor growth inhibition in a pancreatic cancer model (MiaPaCa2) and near-complete tumor regression in an acute myeloid leukemia model (Mv4.11). In a triple-negative breast cancer patient-derived xenograft (PDX) model (HBC-x9) with wild-type BRCA1/2, the combination of Lartesertib with PARP inhibitors (rucaparib or niraparib) showed enhanced efficacy with acceptable tolerability.

# Clinical Pharmacology Phase I Monotherapy Study (NCT04882917)

A first-in-human, open-label, multicenter Phase I study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and maximum tolerated dose (MTD) of Lartesertib monotherapy in patients with advanced solid tumors.

#### Foundational & Exploratory





Study Design: Patients received oral doses of Lartesertib ranging from 100 mg to 400 mg once daily. Dose escalation was guided by a Bayesian two-parameter logistic regression model, taking into account PK, PD, and safety data.

Pharmacokinetics: Lartesertib exposure increased in a dose-related manner. The median time to maximum plasma concentration (Tmax) ranged from 1 to 2 hours, and the mean elimination half-life (T1/2) was between 5 and 7 hours across the different dose levels. Minimal accumulation was observed after multiple doses.

Pharmacodynamics: Pharmacodynamic analyses showed a trend of reduction in γ-H2AX levels, a marker of DNA double-strand breaks, indicating target engagement. The highest level of target inhibition was reported to be between 80% and 100%.

Safety and Efficacy: The most common dose-limiting toxicity (DLT) was maculopapular rash. The MTD was established at 300 mg once daily. The most common grade ≥3 treatment-emergent adverse event was anemia. The best overall response observed in the study was stable disease in two patients.

# Phase Ib Combination Study with Tuvusertib (NCT05396833)

A Phase Ib, open-label, multicenter study investigated the safety, tolerability, PK, and PD of Lartesertib in combination with the ATR inhibitor Tuvusertib in patients with advanced solid tumors.

Pharmacokinetics (Combination): Preliminary steady-state PK data showed rapid absorption for both drugs, with a median Tmax of approximately 1-3.5 hours for Lartesertib. The mean elimination half-life for Lartesertib in the combination was between 5.5 and 8.7 hours. The exposure of the combination was consistent with the respective monotherapies, suggesting no clinically significant drug-drug interactions.

Pharmacodynamics (Combination): Preliminary PD results showed approximately 50% target inhibition across all time points for Lartesertib at doses of 100 mg and higher.

Safety and Efficacy (Combination): Frequent treatment-emergent adverse events (any grade) included anemia (62%), nausea (45%), and fatigue and vomiting (43% each). Six patients had



stable disease for over 16 weeks. The combination dose of Tuvusertib 180 mg once daily and Lartesertib 150 mg once daily (2 weeks on/2 weeks off) was selected for expansion cohorts.

## **Quantitative Data Summary**

Table 1: Pharmacokinetic Parameters of Lartesertib

Study Phase	Dosing Regimen	Tmax (median, hours)	T1/2 (mean, hours)
Phase I (Monotherapy)	100-400 mg QD	1 - 2	5 - 7
Phase Ib (Combination)	≥100 mg QD	~1 - 3.5	~5.5 - 8.7

Table 2: Clinical Safety and Efficacy of Lartesertib

Study Phase	Maximum Tolerated Dose (MTD)	Dose-Limiting Toxicities (DLTs)	Common Grade ≥3 Adverse Events	Best Overall Response
Phase I (Monotherapy)	300 mg QD	Maculopapular rash	Anemia	Stable Disease
Phase Ib (Combination)	Multiple tolerated doses identified	Not specified	Anemia, decreased platelets, fatigue, decreased neutrophils	Stable Disease >16 weeks (in 6 patients)

## **Experimental Protocols**

Disclaimer: The following are generalized protocols based on standard laboratory techniques. Specific parameters for the Lartesertib studies, such as antibody clones, concentrations, and incubation times, were not publicly available and may vary.



### **Western Blotting for ATM Signaling**

This protocol is for the detection of phosphorylated ATM (p-ATM) and phosphorylated CHK2 (p-CHK2) to assess ATM pathway inhibition.

- Cell Lysis: Cells are treated with Lartesertib and/or ionizing radiation. After treatment, cells
  are washed with ice-cold PBS and lysed with RIPA buffer containing protease and
  phosphatase inhibitors.
- Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
- SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel by electrophoresis.
- Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
- Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-ATM, p-CHK2, total ATM, and total CHK2, diluted in the blocking buffer.
- Washing: The membrane is washed three times with TBST.
- Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with an imaging system.

## y-H2AX Flow Cytometry for DNA Damage

This assay quantifies DNA double-strand breaks by measuring the levels of phosphorylated histone H2AX (y-H2AX).

 Cell Preparation: Cells are harvested, washed with PBS, and fixed with 4% paraformaldehyde.



- Permeabilization: Cells are permeabilized with ice-cold 90% methanol or a saponin-based buffer.
- Blocking: Cells are blocked with a buffer containing BSA to reduce non-specific antibody binding.
- Primary Antibody Staining: Cells are incubated with a primary antibody specific for γ-H2AX (e.g., FITC- or Alexa Fluor 488-conjugated anti-phospho-histone H2A.X Ser139).
- Washing: Cells are washed to remove unbound antibodies.
- DNA Staining: Cellular DNA is stained with propidium iodide (PI) or DAPI to allow for cell cycle analysis.
- Flow Cytometry Analysis: The fluorescence intensity of γ-H2AX and the DNA content of individual cells are measured using a flow cytometer.

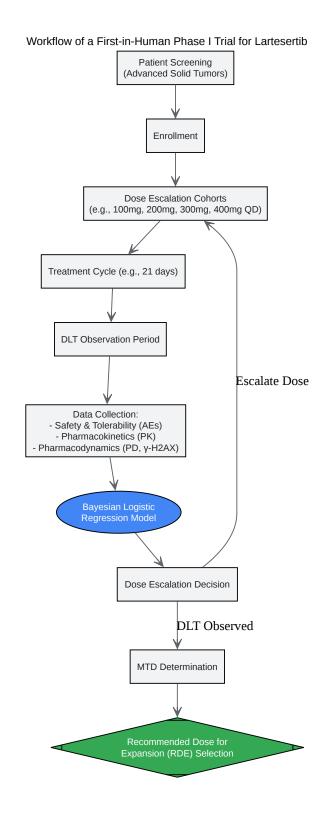
### **Clonogenic Survival Assay**

This assay assesses the ability of single cells to form colonies after treatment, measuring cytotoxicity.

- Cell Seeding: A known number of cells are seeded into 6-well plates.
- Treatment: Cells are treated with Lartesertib, radiation, or a combination of both.
- Incubation: Plates are incubated for 7-14 days to allow for colony formation.
- Fixation and Staining: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet.
- Colony Counting: Colonies containing at least 50 cells are counted.
- Calculation: The surviving fraction is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

#### Workflow for a First-in-Human Phase I Trial





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Caption: A typical workflow for a Phase I dose-escalation trial to determine the MTD and RDE of a new drug like Lartesertib.

#### Conclusion

Lartesertib (M4076) is a potent and selective ATM inhibitor with a well-defined mechanism of action. Preclinical data strongly support its potential as a sensitizer for radiotherapy and in combination with other DDR inhibitors like PARP and ATR inhibitors. Early-phase clinical trials have established a manageable safety profile and determined the maximum tolerated dose for monotherapy. The pharmacokinetic and pharmacodynamic data from these trials confirm that Lartesertib achieves target engagement in patients. Ongoing and future studies will further elucidate the clinical utility of Lartesertib, particularly in combination regimens for the treatment of various solid tumors.

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